

Application Notes and Protocols for the Bioanalysis of Elacestrant using Elacestrant-d10

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Compound of Interest

Compound Name: Elacestrant-d10

Cat. No.: B12385259

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These application notes provide detailed methodologies for the quantitative analysis of Elacestrant in biological matrices, primarily human plasma, using **Elacestrant-d10** as an internal standard. The protocols are intended for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer. Accurate and precise quantification of Elacestrant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as **Elacestrant-d10**, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis, thereby ensuring the reliability of the data.

This document outlines validated sample preparation protocols and provides the necessary parameters for the successful analysis of Elacestrant.

Analyte and Internal Standard

Compound	Chemical Formula	Molecular Weight
Elacestrant	C30H38N2O2	458.64 g/mol
Elacestrant-d10	C30H28D10N2O2	468.70 g/mol

LC-MS/MS Method Parameters

While a specific method using **Elacestrant-d10** has not been published, the following parameters are based on a validated method for Elacestrant and its d4-labeled internal standard, and are expected to provide a robust starting point.[\[1\]](#)

Liquid Chromatography:

Parameter	Recommended Condition
Column	Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	A suitable gradient should be developed to ensure separation from matrix components. A starting point could be 95% A, ramping to 95% B over 2-3 minutes.

Mass Spectrometry:

Parameter	Elacestrant	Elacestrant-d10 (Predicted)
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	m/z 459.4	m/z 469.7
Product Ion (Q3)	m/z 268.2	m/z 278.2
Collision Energy	To be optimized	To be optimized

Note on **Elacestrant-d10** MRM Transition: The precursor ion for **Elacestrant-d10** is based on its molecular weight. The product ion is predicted based on the fragmentation pattern of Elacestrant, assuming the deuterium atoms are not on the fragment lost.

Sample Preparation Protocols

The following are detailed protocols for three common sample preparation techniques. The choice of method may depend on the required sensitivity, throughput, and the complexity of the biological matrix.

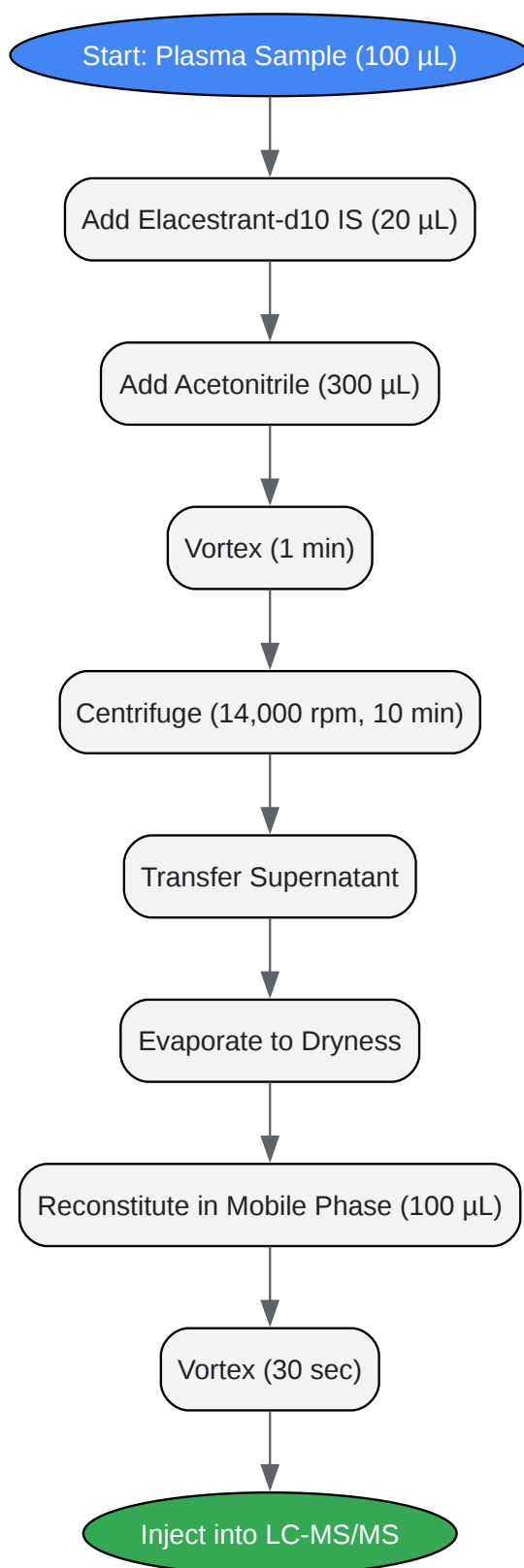
Protein Precipitation (PPT)

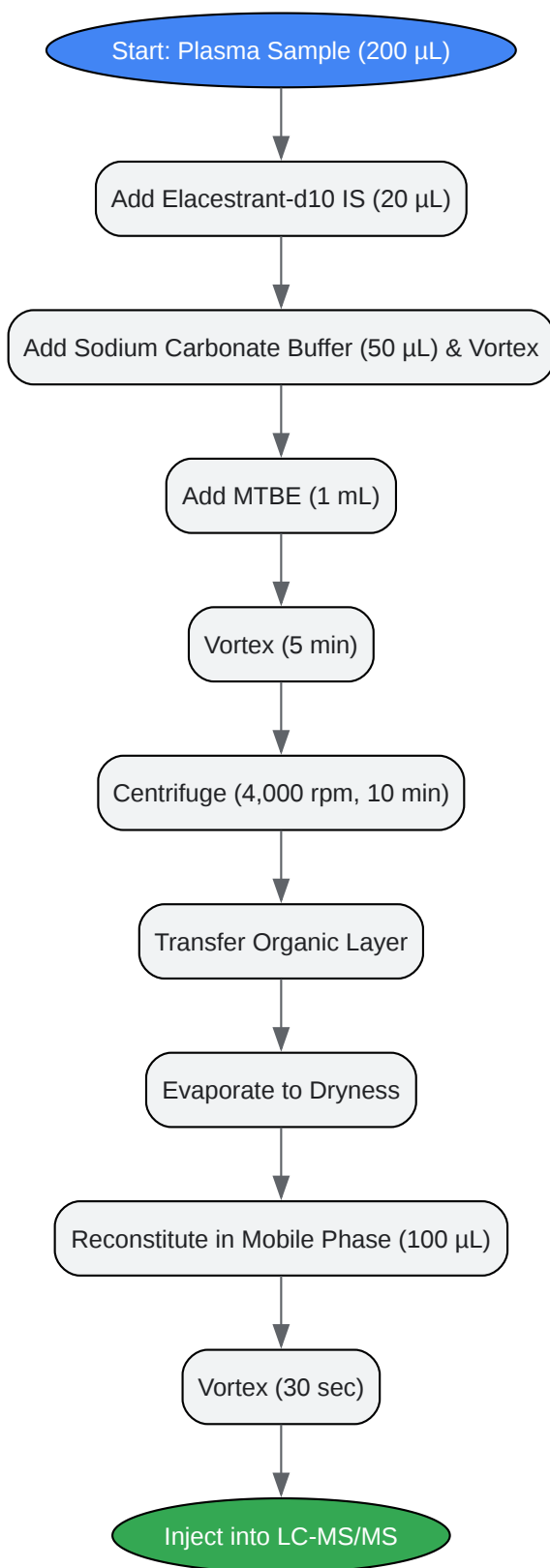
This method is rapid and simple, making it suitable for high-throughput analysis.

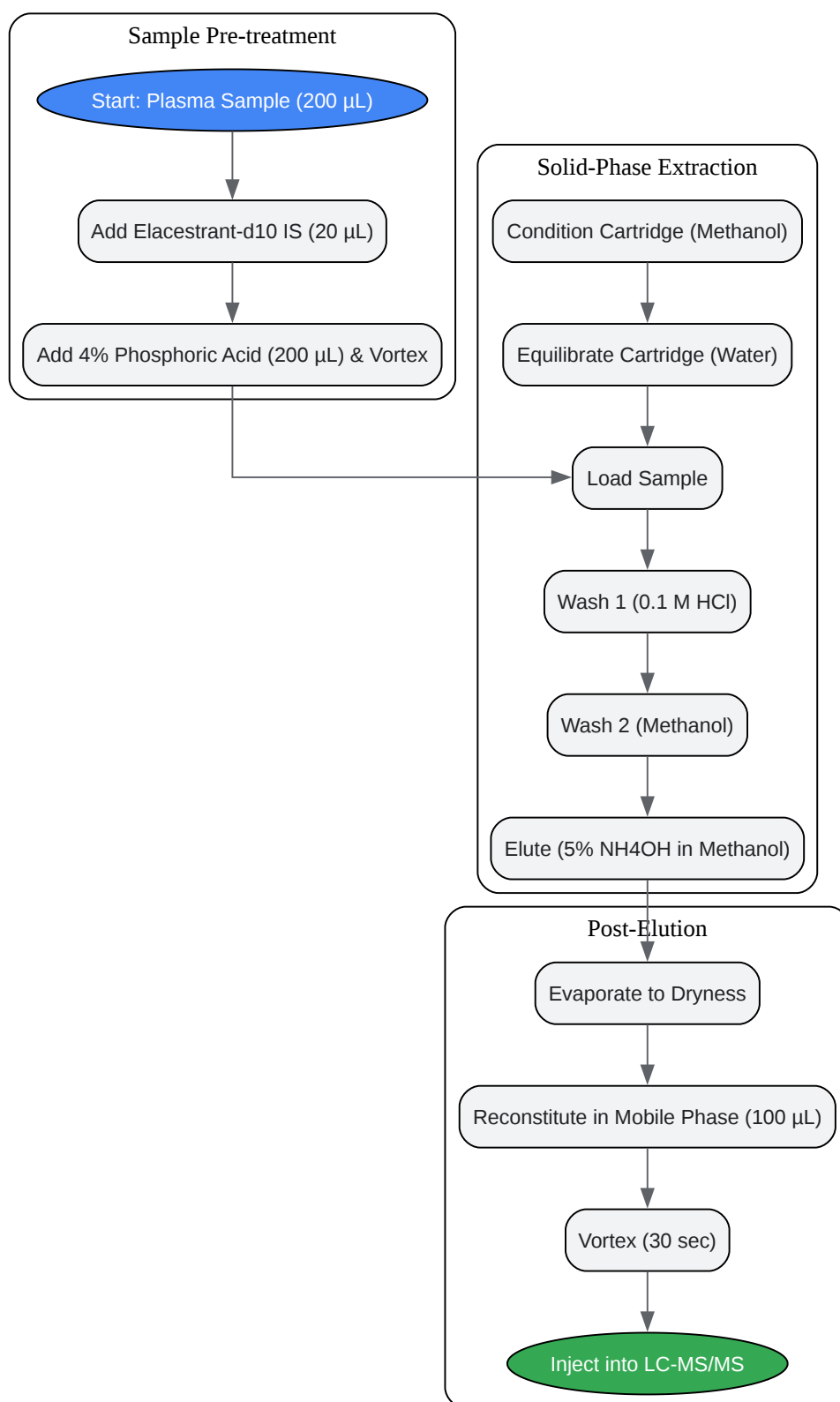
Protocol:

- Pipette 100 µL of plasma sample into a microcentrifuge tube.
- Add 20 µL of **Elacestrant-d10** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
- Vortex for 30 seconds and inject into the LC-MS/MS system.







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References

- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degradar, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
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